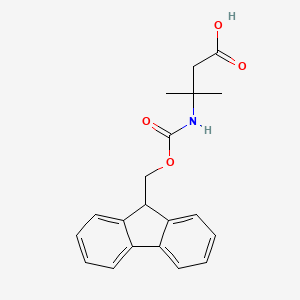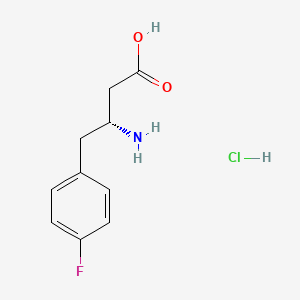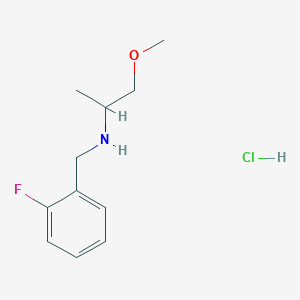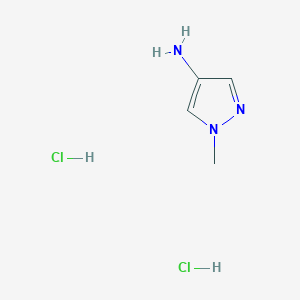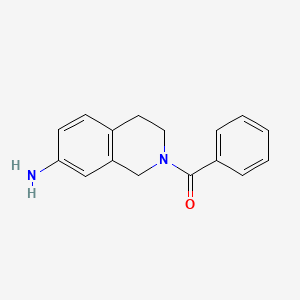
2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Overview
Description
2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a synthetic compound . It is also known as TBQ.
Molecular Structure Analysis
The molecular weight of 2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine is 252.32 . The InChI code is 1S/C16H16N2O/c17-15-7-6-12-8-9-18 (11-14 (12)10-15)16 (19)13-4-2-1-3-5-13/h1-7,10H,8-9,11,17H2 .
Scientific Research Applications
Anticancer Potential
2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its derivatives have been explored for their potential anticancer properties. Redda et al. (2010) synthesized analogs of tetrahydroisoquinoline with modifications on the phenyl ring, exhibiting potent cytotoxicity against various breast cancer cell lines, including Ishikawa, MCF-7, and MDA-MB-231 (Redda, Gangapuram, & Ardley, 2010).
Synthesis and Chemical Properties
Tetrahydroisoquinolines, including 2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine, undergo various chemical transformations such as redox-annulations and reactions with malonates and aldehydes to form structures related to natural products like crispine A and harmicine. Zhu et al. (2018) and Seidel et al. (2019, 2020) investigated these reactions, highlighting the versatility of these compounds in synthetic organic chemistry (Zhu, Chandak, & Seidel, 2018); (Seidel, Rickertsen, Ma, Abboud, & Paul, 2020).
Neurological Research
In the field of neurology, tetrahydroisoquinolines have been associated with Parkinson's disease. Studies have found that certain derivatives may act as dopaminergic antagonists or protect against Parkinson-like symptoms. Kawai et al. (2000) and Ohta et al. (2005) conducted research in this area, demonstrating both the harmful and protective effects of these compounds in the brain (Kawai, Kotake, & Ohta, 2000); (Ohta, 2005).
Potential for Neuroprotection
Further research suggests that some tetrahydroisoquinoline derivatives might offer neuroprotective benefits. Peana et al. (2019) reviewed the neurotoxic and neuroprotective properties of these compounds, highlighting their complex roles in neurological health and disease (Peana, Bassareo, & Acquas, 2019).
properties
IUPAC Name |
(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-15-7-6-12-8-9-18(11-14(12)10-15)16(19)13-4-2-1-3-5-13/h1-7,10H,8-9,11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTBTRDYNDQWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)N)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



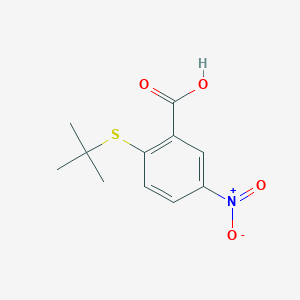

![8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1437843.png)
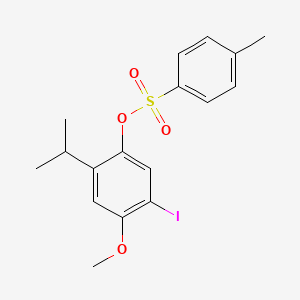
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1437847.png)

